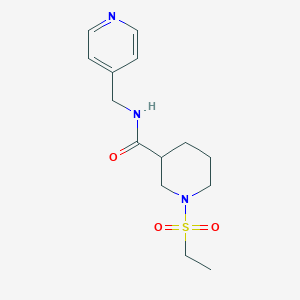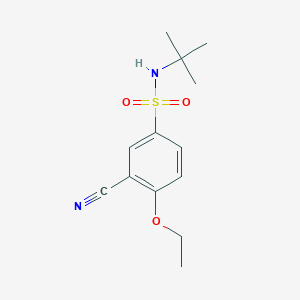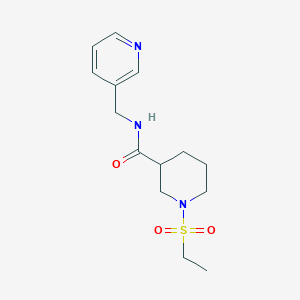![molecular formula C14H23NO2 B4425744 {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol
描述
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol, also known as BMF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMF is a synthetic compound that belongs to the family of furan-based compounds, which are known for their diverse biological activities.
科学研究应用
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Several studies have reported that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells and reduce the formation of blood vessels that supply nutrients to the tumor.
This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have reported that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用机制
The exact mechanism of action of {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol is not fully understood, but several studies have proposed possible mechanisms. This compound has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has several advantages for lab experiments. This compound is a synthetic compound that can be easily obtained in pure form, and its structure and purity can be confirmed using various analytical techniques. This compound has also been shown to have low toxicity and can be administered orally or intraperitoneally in animal models.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in aqueous solutions. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol. One area of research could focus on the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of research could focus on the optimization of the dosage and administration of this compound to achieve the desired therapeutic effects.
Further research could also investigate the potential applications of this compound in other fields such as cardiovascular disease, diabetes, and inflammation. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has anti-cancer and neuroprotective properties, and its mechanism of action involves the activation of the intrinsic apoptotic pathway and the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound could focus on the development of more efficient synthesis methods, optimization of dosage and administration, and investigation of potential applications in other fields.
属性
IUPAC Name |
[5-[(2-butylpyrrolidin-1-yl)methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-5-12-6-4-9-15(12)10-13-7-8-14(11-16)17-13/h7-8,12,16H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBCFNLRWRRYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1CC2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)
![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)

![3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425712.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)